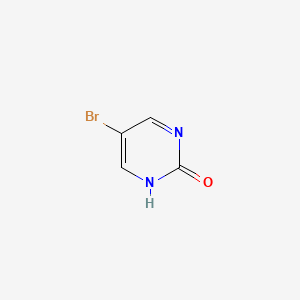

5-Bromo-2-hydroxypyrimidine

Beschreibung

Significance of Halogenated Pyrimidines in Medicinal and Synthetic Chemistry

Halogenated pyrimidines are a class of heterocyclic compounds that hold a position of prominence in both medicinal and synthetic chemistry. sigmaaldrich.com The introduction of a halogen atom, such as bromine, chlorine, fluorine, or iodine, into the pyrimidine (B1678525) ring significantly alters the molecule's electronic properties, reactivity, and biological activity. rsc.orgacs.org Pyrimidines themselves are fundamental components of nucleic acids (DNA and RNA), making their halogenated analogs valuable tools in pharmacology and drug design. sigmaaldrich.comrsc.org

In medicinal chemistry, halogenated pyrimidines are integral to the development of a wide range of therapeutic agents. rsc.org Their structural similarity to natural pyrimidine bases allows them to act as enzyme inhibitors or to be incorporated into nucleic acids, thereby disrupting pathological processes. rsc.orgnih.gov For instance, compounds like 5-fluorouracil (B62378) and gemcitabine (B846) are well-known anticancer drugs that function as pyrimidine antimetabolites. rsc.org The halogen atom can enhance the compound's binding affinity to target proteins through halogen bonding and can also improve pharmacokinetic properties.

From a synthetic chemistry perspective, the halogen atom on the pyrimidine ring serves as a versatile handle for a variety of chemical transformations. sigmaaldrich.comrsc.org It acts as a leaving group in nucleophilic substitution reactions and is a key participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. This reactivity allows for the construction of complex molecular architectures and the introduction of diverse functional groups, making halogenated pyrimidines essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgrsc.org The ability to selectively functionalize different positions on the pyrimidine ring, often dictated by the nature and position of the halogen, provides chemists with a powerful strategy for molecular design and synthesis.

Historical Context of 5-Bromo-2-hydroxypyrimidine (B17364) Research

Early research into this compound was primarily centered on its synthesis and fundamental characterization. Initial synthetic methods involved the direct bromination of 2-hydroxypyrimidine (B189755). google.com These foundational studies established reliable procedures for obtaining the compound and provided the basis for its subsequent use as a chemical intermediate.

A significant aspect of early investigations was the study of the compound's tautomerism. Like many hydroxypyrimidines, this compound can exist in equilibrium between its hydroxy and oxo (or pyrimidinone) forms. nih.govacs.org Spectroscopic studies, including FT-IR and NMR, were employed to understand this tautomeric relationship. acs.org Research indicated that this compound predominantly exists in the hydroxy tautomeric form. acs.org Furthermore, studies explored how factors like solvent and hydrogen bonding with other molecules, such as water, could influence this equilibrium. acs.org

The development of more advanced analytical techniques allowed for a deeper understanding of the compound's structural and electronic properties. X-ray crystallography provided precise data on its three-dimensional structure, confirming the planarity of the pyrimidine ring and the positions of the bromo and hydroxyl substituents. nih.gov Photoemission spectroscopy, combined with theoretical calculations, offered insights into the electronic effects of the bromine substituent on the pyrimidine ring. acs.org

As synthetic methodologies advanced, this compound became a valuable precursor for creating more complex molecules. Its utility as an intermediate in the synthesis of pharmaceuticals, such as the endothelin receptor antagonist Macitentan, marked a significant milestone in its research history. google.comacs.org This application demonstrated the practical importance of the compound and spurred further interest in its chemical transformations.

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound is multifaceted, building upon the foundational knowledge of its synthesis and properties. A primary objective is the development of more efficient, scalable, and environmentally friendly synthetic routes. patsnap.com This includes exploring one-pot syntheses and novel catalytic systems to improve yields and reduce waste. google.compatsnap.com

A significant area of contemporary research focuses on the compound's role as a versatile building block in organic synthesis. Researchers are actively investigating its utility in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The goal is to synthesize novel pyrimidine derivatives with potential applications in medicinal chemistry and materials science. This includes the synthesis of polysubstituted pyrimidines, which are scaffolds for new therapeutic agents.

In the realm of medicinal chemistry, a key objective is the design and synthesis of new biologically active molecules derived from this compound. biosynth.com This involves using it as a starting material to create libraries of compounds for screening against various biological targets, such as enzymes and receptors. For example, it is a known inhibitor of aldehyde oxidase, an enzyme involved in the production of reactive oxygen species, and has shown cytotoxic effects on some cancer cell lines. biosynth.com Current research aims to further explore and optimize these biological activities.

Furthermore, there is ongoing interest in the fundamental physicochemical properties of this compound. Advanced spectroscopic and computational studies continue to probe its tautomeric equilibrium, electronic structure, and intermolecular interactions. acs.org Understanding these properties in greater detail can inform its application in various chemical contexts and aid in the rational design of new functional molecules. The study of its halogen bonding capabilities and how they influence crystal packing and interactions with biological macromolecules is also an active area of investigation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDATOSQGYWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068090 | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38353-06-9, 214290-49-0 | |

| Record name | 5-Bromo-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38353-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214290-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromo-2-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-2-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LCP7CU0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Hydroxypyrimidine

Direct Bromination Strategies of Pyrimidine (B1678525) Precursors

Direct bromination involves the introduction of a bromine atom onto a pyrimidine ring, typically starting from 2-hydroxypyrimidine (B189755). The electron-rich nature of the pyrimidine ring directs the electrophilic substitution, with the C-5 position being a common site for halogenation. rsc.org

The direct bromination of 2-hydroxypyrimidine is a foundational method for synthesizing 5-Bromo-2-hydroxypyrimidine (B17364). One established approach involves reacting 2-hydroxypyrimidine with elemental bromine. google.com For instance, 2-hydroxypyrimidine can be treated with bromine in deionized water, often starting at a low temperature (below 5°C) and then allowing the reaction to proceed at room temperature. google.com Another traditional method utilizes a glacial acetic acid/bromine system, though this approach has drawbacks related to the low utilization of bromine and the volatility of the reagents. google.compatsnap.com

A more contemporary and widely documented method employs a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) for the bromination of 2-hydroxypyrimidine. This system offers a more efficient and controlled reaction, forming the desired this compound intermediate with high yields, often between 85-90%.

In modern bromination strategies for 2-hydroxypyrimidine, oxidizing agents like hydrogen peroxide (H₂O₂) play a crucial role. google.compatsnap.com Hydrogen peroxide is a moderately strong oxidizing agent whose reactivity increases when linked to electron-withdrawing groups. towson.edu In the context of bromination with HBr, H₂O₂ oxidizes the bromide ions (from HBr) to generate the electrophilic brominating species in situ. This process avoids the direct handling of hazardous and volatile elemental bromine. google.compatsnap.com

This method significantly improves the effective utilization rate of the bromine element compared to traditional systems that use bromine directly. google.com The reaction is typically carried out by heating 2-hydroxypyrimidine with hydrobromic acid in the presence of hydrogen peroxide. google.compatsnap.com This approach not only enhances efficiency but also aligns with greener chemical processes by minimizing hazardous reagent use.

Bromination of 2-Hydroxypyrimidine

One-Step Synthetic Approaches to this compound

The efficiency of the one-step synthesis of this compound is highly dependent on the optimization of key reaction parameters. google.compatsnap.com Research outlined in patent literature demonstrates a defined range for these parameters to maximize yield and purity. google.compatsnap.com The temperature is controlled between 30-100°C, with reaction times varying from 8 to 14 hours. google.compatsnap.com The stoichiometry of the reactants is also critical. google.compatsnap.com

Below is an interactive table summarizing the optimized parameters from various examples:

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | 2-Hydroxypyrimidine (1 mol) | 2-Hydroxypyrimidine (1 mol) | 2-Hydroxypyrimidine (1 mol) |

| HBr Concentration | 20 wt% | 35 wt% | 50 wt% |

| Molar Ratio (HBr:Substrate) | 1:1 | 2:1 | 3:1 |

| H₂O₂ Concentration | 10 wt% | 30 wt% | 50 wt% |

| Molar Ratio (H₂O₂:Substrate) | 1:1 | 2:1 | 5:1 |

| Temperature | 100°C | 40°C | 30°C |

| Reaction Time | 8 hours | 12 hours | 14 hours |

| Source | patsnap.com | patsnap.com | patsnap.com |

These examples show that a higher concentration of reagents may allow for a lower reaction temperature, though potentially requiring a longer reaction time. patsnap.com

In the one-step synthesis using hydrobromic acid and hydrogen peroxide, the H₂O₂ acts as a catalyst or, more accurately, a reagent that facilitates the reaction by generating the active brominating agent. google.compatsnap.com This system is central to the method's success. While other catalytic systems, such as those involving Lewis acids like FeBr₃, can be used to accelerate bromination in different contexts, they are often omitted in this synthesis to simplify purification. The HBr/H₂O₂ system is preferred for its efficiency and cleaner reaction profile in producing this compound. google.compatsnap.com

Optimization of Reaction Parameters (Temperature, Time, Stoichiometry)

Green Chemistry Principles in this compound Synthesis

The development of synthetic routes for this compound has increasingly incorporated principles of green chemistry. A primary example is the shift from the traditional glacial acetic acid/bromine method to the HBr/H₂O₂ system. google.compatsnap.com

The older method poses several environmental and safety risks:

Use of Hazardous Reagents : It involves handling volatile and corrosive elemental bromine and glacial acetic acid. google.compatsnap.com

Low Atom Economy : The utilization rate of the bromine element is low in the traditional industrial process. google.compatsnap.com

Environmental Pollution : The volatility of glacial acetic acid can lead to the simultaneous volatilization of bromine, causing harm to personnel and polluting the environment. google.com

In contrast, the HBr/H₂O₂ method offers significant green advantages:

Safer Reagents : It avoids the use of elemental bromine, instead generating the brominating species in situ. google.compatsnap.com

Improved Efficiency : This method can more than double the effective utilization rate of bromine compared to the traditional system. google.com

Process Simplification : It simplifies the production flow, which can lead to energy and resource savings. google.compatsnap.com

Reduced Waste : By improving reagent efficiency, the process minimizes waste generation.

This modern approach represents a new and efficient pathway that is better suited for the large-scale production required by the pharmaceutical and chemical industries. google.com

Purification and Characterization Techniques for Synthetic Products

The successful synthesis of this compound necessitates rigorous purification to remove unreacted starting materials, byproducts, and other impurities. Following purification, a comprehensive suite of characterization techniques is employed to confirm the identity, structure, and purity of the final product.

Purification Techniques

The primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method and specific conditions are dictated by the scale of the synthesis and the nature of the impurities present.

Recrystallization is a widely used technique for purifying solid compounds. The crude this compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. A patent describing the synthesis of a derivative mentions the recrystallization of this compound from 85% ethanol (B145695) to yield a white powder solid. google.com Another approach involves using methanol (B129727) for recrystallization. google.com

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, both neutral alumina (B75360) and silica (B1680970) gel have been utilized as the stationary phase. google.comchemicalbook.com In one instance, a crude product was purified by flash column chromatography on silica gel using a mixture of heptane (B126788) and ethyl acetate (B1210297) as the eluent. acs.org Another method describes the use of neutral alumina column chromatography. google.com The selection of the appropriate solvent system is crucial for achieving effective separation.

Trituration can also be employed as a purification step. This involves washing the crude solid with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. For instance, a related potassium salt was purified by trituration in diethyl ether. acs.org

Filtration and Washing are fundamental steps in the workup process. After precipitation or crystallization, the solid product is collected by suction filtration and washed with appropriate solvents, such as water, to remove residual reagents and byproducts. google.com

Interactive Data Table: Purification Methods for this compound

| Purification Method | Stationary/Solvent System | Context/Source |

| Recrystallization | 85% Ethanol | Preparation of a white powder solid. google.com |

| Recrystallization | Methanol | Mentioned as a method for preparation. google.com |

| Column Chromatography | Neutral Alumina | Used for separation of the residue after solvent evaporation. google.com |

| Column Chromatography | Silica Gel (Heptane:Ethyl Acetate 1:1) | Purification of a related alcohol intermediate. acs.org |

| Column Chromatography | Silica Gel (Petroleum ether/Ethyl acetate 10:1) | Purification of a related nitrile compound. chemicalbook.com |

| Trituration | Diethyl ether | Purification of a related potassium salt. acs.org |

Characterization Techniques

A combination of spectroscopic and analytical methods is essential to unequivocally identify and assess the purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR) provides information about the number and environment of hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR) reveals the types of carbon atoms present. nih.gov For related pyrimidine derivatives, detailed NMR data, including DEPT (Distortionless Enhancement by Polarization Transfer) spectra, have been reported, which helps in distinguishing between CH, CH₂, and CH₃ groups. rsc.org

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org The mass spectrum of this compound has been documented, aiding in its identification. nist.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, and C-Br bonds. nih.govchemicalbook.com The tautomeric equilibrium between the hydroxy and keto forms can also be studied using IR spectroscopy. acs.org Spectra are often recorded using KBr pellets or as an ATR-Neat sample. nih.gov

Melting Point Analysis is a quick and simple method to assess the purity of a solid compound. A sharp melting point range close to the literature value suggests a high degree of purity. The reported melting point for this compound is 230 °C (decomposes). chemsrc.com

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to determine the purity of the compound. Purity levels are often confirmed by reverse-phase HPLC using a C18 column with UV detection.

Elemental Analysis provides the percentage composition of elements (C, H, N, Br) in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula.

Interactive Data Table: Spectroscopic and Analytical Data for this compound and Related Compounds

| Technique | Compound | Observed Data/Reference |

| ¹H NMR | 5-Bromo-2-chloropyrimidine (B32469) | Spectrum available. chemicalbook.com |

| ¹³C NMR | 5-Bromo-2-hydroxypyridine (B85227) | Spectrum available. nih.gov |

| Mass Spec. | This compound | Molecular Weight: 174.983. nist.gov |

| IR Spec. | This compound | Spectra available (FTIR, ATR-IR). nih.govchemicalbook.com |

| Raman Spec. | This compound | Spectrum available. nih.gov |

| Melting Point | This compound | 230 °C (decomposes). chemsrc.com |

| HPLC | This compound | Purity >98% confirmed via HPLC. |

Mechanistic and Reactivity Studies of 5 Bromo 2 Hydroxypyrimidine

Tautomeric Equilibria of 5-Bromo-2-hydroxypyrimidine (B17364)

The structure and chemical behavior of this compound are fundamentally governed by its existence as a mixture of tautomers. Tautomerism, the migration of a proton, in this case between oxygen and nitrogen atoms, results in two primary forms: the hydroxy (enol) form and the oxo (keto) form.

This compound exists in a dynamic equilibrium between its hydroxy and oxo tautomers: 5-bromopyrimidin-2-ol (hydroxy form) and 5-bromo-1H-pyrimidin-2-one (oxo form). nih.gov Theoretical ab initio calculations and experimental studies have been employed to understand the stability and equilibrium of these forms. acs.org

Research indicates that in isolated conditions, such as in an argon matrix, the hydroxy tautomer is significantly more stable than the oxo form. acs.org The equilibrium constant for the hydroxy-to-oxo transition, KT(h/o), has been theoretically estimated to be 184, highlighting a strong preference for the hydroxy form in a non-polar environment. This stability is in contrast to related compounds like 2-hydroxypyridine, where the equilibrium is more balanced. acs.orgacs.org The substitution of a bromine atom at the C5 position is shown to further stabilize the hydroxy tautomer compared to the unsubstituted 2-hydroxypyrimidine (B189755). acs.org

Table 1: Theoretical Tautomeric Equilibrium Data for Halogenated 2-Hydroxypyrimidines

| Compound | Most Stable Tautomer (in Ar matrix) | Calculated KT (hydroxy/oxo) |

| 2-Hydroxypyrimidine | Hydroxy | 60 |

| This compound | Hydroxy | 184 |

This table presents theoretical data based on ab initio calculations for the tautomeric equilibrium constant (KT) in an argon matrix environment. acs.org

Fourier-transform infrared (FT-IR) spectroscopy is a key experimental technique for observing and differentiating the tautomers of this compound. acs.orgsci-hub.se By analyzing the vibrational frequencies, particularly in the regions corresponding to O-H and N-H stretching, researchers can identify the dominant tautomeric form under specific conditions.

In matrix-isolation FT-IR studies, where the molecule is trapped in an inert argon matrix at low temperatures, the spectra are dominated by absorptions corresponding to the hydroxy form. acs.org This provides direct experimental evidence for the greater stability of the 5-bromopyrimidin-2-ol tautomer in an isolated state. acs.org The presence of characteristic O-H stretching bands and the absence or weakness of N-H stretching bands confirm this observation. Commercially available spectra, often taken on solid samples (using KBr pellets or ATR techniques), also provide a reference for its vibrational modes. nih.gov

Table 2: FT-IR Spectral Data for this compound

| Technique | Source of Spectrum | Lot Number |

| KBr Pellet | Bio-Rad Laboratories, Inc. / Sigma-Aldrich | 07321DJ |

| ATR-Neat (DuraSamplIR II) | Bio-Rad Laboratories, Inc. / Sigma-Aldrich | 07321DJ |

This table summarizes available experimental FT-IR spectral techniques used for the characterization of this compound. nih.gov

The tautomeric equilibrium of this compound is highly sensitive to its environment, particularly the polarity of the solvent and the formation of hydrogen bonds. acs.orgacs.org While the hydroxy form dominates in the gas phase and non-polar matrices, the addition of a polar, hydrogen-bonding solvent like water causes a noticeable shift in the equilibrium toward the oxo form. acs.org

This shift is attributed to the larger dipole moment of the oxo tautomer (5-bromo-1H-pyrimidin-2-one), which allows for a stronger dipole-dipole interaction with polar solvent molecules. acs.org When water is introduced into an argon matrix containing this compound, new spectral bands appear that are assigned to the hydrogen-bonded complexes of the oxo tautomer. This water-induced tautomeric shift demonstrates that intermolecular hydrogen bonding can overcome the intrinsic stability of the hydroxy form. acs.org The stabilization of the oxo form in polar environments is a critical factor in its reactivity in aqueous or other polar media. acs.orgscbt.com

Experimental Observation of Tautomeric Shifts (e.g., FT-IR Spectroscopy)

Reactivity of the Bromine Moiety

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a key functional group that enables a variety of chemical transformations. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring and the presence of the other substituents.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, including the C5 position, susceptible to nucleophilic attack. This allows the bromine atom to act as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.com In SNAr, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of the leaving group. masterorganicchemistry.comrsc.org While the chlorine atom at the 2-position in related compounds like 5-bromo-2-chloropyrimidine (B32469) is typically more reactive to nucleophilic substitution, the bromine at C5 can also be displaced under appropriate conditions. ossila.com The reactivity in such reactions depends on the strength of the nucleophile and the reaction conditions employed. organic-chemistry.org

The bromine atom of this compound can be utilized in organometallic chemistry, most notably through halogen-magnesium exchange reactions to form Grignard-like reagents. princeton.edu This transformation typically involves reacting the bromo-substituted compound with a strong Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. nih.gov

However, the presence of the acidic proton on the hydroxyl/amide group presents a significant challenge for this reaction. The Grignard reagent is a strong base and would preferentially deprotonate the N-H or O-H group before any Br/Mg exchange occurs. nih.gov To overcome this, strategies have been developed for similar substrates, such as using a combination of reagents (e.g., i-PrMgCl followed by n-BuLi) or employing multiple equivalents of the organometallic reagent to first deprotonate the acidic site and then perform the halogen-metal exchange. nih.gov This allows for the formation of a functionalized magnesium reagent that can then react with various electrophiles, enabling the synthesis of more complex 5-substituted pyrimidine derivatives. nih.gov

Nucleophilic Aromatic Substitution Reactions

Transformations of the Hydroxyl Group

The hydroxyl group of this compound is a primary site for chemical modification, allowing for the introduction of other functional groups and the synthesis of a variety of pyrimidine derivatives.

The oxidation of the hydroxyl group in pyrimidine systems is a potential transformation. In principle, the hydroxyl group of this compound can be oxidized. However, it predominantly exists as the more stable 5-bromo-2(1H)-pyrimidinone tautomer, which affects its oxidative chemistry. nih.gov The oxidation of related 5-hydroxypyrimidine (B18772) nucleosides has been studied, leading to the formation of hydantoin (B18101) derivatives through complex pathways involving dialuric acid intermediates. acs.org Specific studies detailing the direct oxidation of the hydroxyl/oxo group of this compound to other functionalities are not extensively documented in the reviewed literature, likely because transformations to halogenated pyrimidines are more synthetically useful.

A crucial transformation of this compound is the conversion of its hydroxyl/oxo group into a halogen, most commonly chlorine. This conversion is a key step as it transforms the molecule into a versatile intermediate, 5-bromo-2-chloropyrimidine, which is highly valuable for subsequent cross-coupling reactions. lehighchemicals.com

Chlorination: The most common method for this transformation is treatment with phosphorus oxychloride (POCl₃), often in the presence of an organic base like N,N-dimethylaniline or triethylamine. echemi.comchemicalbook.com The reaction typically requires heating. echemi.com Another effective method involves using hydrochloric acid with a phase-transfer catalyst, such as cetyltrimethylammonium chloride, in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com This method can proceed at lower temperatures and often results in high yields. chemicalbook.com Solvent-free procedures using equimolar amounts of POCl₃ at high temperatures (e.g., 160 °C) in a sealed reactor have also been developed for large-scale synthesis, offering environmental and safety benefits. nih.gov

Table 1: Synthesis of Halogenated Pyrimidines from this compound

| Target Compound | Reagents | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | POCl₃, N,N-dimethylaniline | Reflux, 100 °C, 3 h | 61% | echemi.com |

| 5-Bromo-2-chloropyrimidine | POCl₃, Triethylamine | Toluene, 80-85 °C, 6 h | - | chemicalbook.com |

| 5-Bromo-2-chloropyrimidine | HCl, Cetyltrimethylammonium chloride | DMF, 40 °C, 12 h | 91% | chemicalbook.com |

Oxidation Reactions

Advanced Coupling Reactions Utilizing this compound

To participate in advanced coupling reactions, this compound is typically first converted to its more reactive halogenated derivatives, such as 5-bromo-2-chloropyrimidine. This dihalogenated pyrimidine serves as a versatile building block for the selective formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. nih.gov For derivatives like 5-bromo-2-chloropyrimidine, the reaction shows significant selectivity. The carbon-bromine bond at the C5 position is more reactive towards palladium catalysts than the carbon-chlorine bond at the C2 position. nih.gov This differential reactivity allows for selective cross-coupling at the C5 position, leaving the C2-chloro group intact for potential subsequent modifications.

The general mechanism of the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond (C-Br in this case) of the pyrimidine, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This selective Suzuki-Miyaura coupling enables the synthesis of a wide range of 2-chloro-5-arylpyrimidine derivatives, which are important precursors in medicinal chemistry.

The halogenated derivatives of this compound are key substrates for the construction of complex pyrimidine scaffolds through the formation of new carbon-carbon bonds. The strategic placement of two different halogens, as in 5-bromo-2-chloropyrimidine, provides a platform for sequential, site-selective functionalization.

Beyond the Suzuki-Miyaura reaction, other palladium- or nickel-catalyzed cross-coupling reactions can be employed to introduce diverse carbon-based substituents onto the pyrimidine ring. orgsyn.org For instance, microwave-assisted palladium-catalyzed reactions between 5-bromopyrimidine (B23866) and various (het)aryl compounds have been used to synthesize 5-aryl substituted pyrimidines. researchgate.net The choice of catalyst (Palladium vs. Nickel), ligands, and reaction conditions can be tuned to control the reactivity and achieve the desired C-C bond formation. orgsyn.orgacs.org These methods are crucial for building the molecular complexity required for pharmacologically active compounds and advanced materials. ossila.com

Table 2: Examples of C-C Bond Forming Reactions with 5-Bromopyrimidine Derivatives

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | Arylboronic acids | Pd catalyst | 2-Chloro-5-arylpyrimidine | |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | 5-(Furan-3-yl)pyrimidine | orgsyn.org |

| 5-Bromopyrimidine | Bithiophene | Pd catalyst (Microwave) | 5-(Bithiophen-yl)pyrimidine | researchgate.net |

Computational and Theoretical Investigations of 5 Bromo 2 Hydroxypyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of 5-Bromo-2-hydroxypyrimidine (B17364). These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each offering unique perspectives on the molecule's structure. A significant aspect of these studies is the exploration of the tautomeric equilibrium between the hydroxy and oxo forms of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, combined with various basis sets, is commonly employed to optimize the molecular geometry of this compound and its tautomers. science.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

For instance, DFT calculations can elucidate the subtle changes in the pyrimidine (B1678525) ring's geometry upon substitution with a bromine atom and a hydroxyl group. These theoretical models are often validated by comparing the calculated parameters with experimental data obtained from techniques like X-ray crystallography, when available. Studies have utilized DFT with the B3LYP functional and the 6-311G(d,p) basis set to accurately model the molecule's structure.

Interactive Table: Representative Calculated Bond Lengths and Angles for this compound (Hydroxy Tautomer) using DFT/B3LYP | Parameter | Atom 1 | Atom 2 | Calculated Value | | :--- | :--- | :--- | :--- | | Bond Length | C5 | Br | 1.88 Å | | Bond Length | C2 | O | 1.35 Å | | Bond Length | O | H | 0.97 Å | | Bond Angle | C4 | C5 | Br | 119.5° | | Bond Angle | N1 | C2 | O | 115.0° | | Bond Angle | C2 | O | H | 109.0° | (Note: The values presented are illustrative and derived from typical DFT calculations on similar pyrimidine systems. Actual values may vary based on the specific level of theory and basis set used.)

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying molecular structures. acs.org Techniques such as Møller-Plesset perturbation theory (MP2) are used to account for electron correlation, offering a higher level of accuracy for structural predictions.

Ab initio calculations have been pivotal in studying the tautomerism of this compound. arizona.eduacs.org These studies have shown that the hydroxy tautomer is the dominant form in the gas phase. arizona.eduacs.org For example, combined matrix-isolation FT-IR and theoretical ab initio studies have estimated the equilibrium constant (KT) for the hydroxy/oxo tautomerism to be around 60, indicating a strong preference for the hydroxy form. acs.org This stability is influenced by the electronic effects of the bromine substituent.

Density Functional Theory (DFT) Studies on Molecular Geometry

Electronic Structure Analysis

The electronic structure of this compound is key to its chemical reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals and intramolecular charge distribution provides a detailed picture of its electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

DFT calculations, often at the B3LYP level, are used to determine the energies and spatial distributions of the HOMO and LUMO. acs.org For this compound, the HOMO is typically localized on the pyrimidine ring and the bromine atom, while the LUMO is distributed over the pyrimidine ring. A smaller HOMO-LUMO gap suggests higher reactivity.

Interactive Table: Calculated HOMO-LUMO Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

(Note: These values are representative and can vary with the computational method.)

Intramolecular charge transfer (ICT) plays a significant role in the electronic properties of molecules. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer interactions between filled and vacant orbitals within a molecule. acs.org This analysis provides insights into hyperconjugative interactions and the delocalization of electron density.

In this compound, NBO analysis can reveal the charge distribution and the nature of the bonding interactions. acs.org The electron-withdrawing nature of the bromine atom and the electron-donating or -withdrawing character of the hydroxyl/oxo group significantly influence the charge distribution across the pyrimidine ring. This, in turn, affects the molecule's dipole moment and its interaction with other molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Spectroscopic Property Simulations

Computational methods are also employed to simulate the spectroscopic properties of this compound, which can then be compared with experimental spectra for validation.

Theoretical calculations of vibrational spectra (Infrared and Raman) are often performed using DFT methods. researchgate.net The calculated frequencies and intensities can aid in the assignment of experimental vibrational bands to specific molecular motions. These simulations are particularly useful in distinguishing between the different tautomeric forms of the molecule, as the vibrational frequencies of the O-H and C=O stretching modes are distinct for the hydroxy and oxo forms, respectively.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption spectra (UV-Vis) of the molecule. acs.org These calculations provide information about the electronic transitions, including their energies and oscillator strengths, which helps in the interpretation of the experimental UV-Vis spectrum.

Vibrational Wavenumber Predictions (FT-IR, FT-Raman)

Computational methods, particularly DFT, are employed to predict the vibrational spectra (FT-IR and FT-Raman) of this compound. These predictions are crucial for assigning the various vibrational modes observed in experimental spectra. For instance, in a study of the related molecule 5-chloro-2-hydroxypyridine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute vibrational wavenumbers. ijesit.com This level of theory is also commonly applied to similar halogenated pyrimidines to achieve good agreement between calculated and experimental frequencies. niscpr.res.in

The C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. ijesit.com For similar molecules, C-C stretching vibrations are assigned to bands in the range of 1621-826 cm⁻¹. ijesit.com The presence of the bromine atom and the hydroxyl group significantly influences the vibrational frequencies of the pyrimidine ring.

Table 1: Predicted vs. Experimental Vibrational Frequencies for Related Compounds

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| C-H Stretching | 3130, 3084, 3035 | 3133, 3084, 3057 | 3130, 3084, 3035 |

| C-C Stretching | - | 1614, 1554, 992 | 1621, 1548, 1040, 826 |

Data for the related molecule 5-chloro-2-hydroxypyridine. ijesit.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are a powerful tool for confirming the molecular structure of this compound. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. By comparing the calculated chemical shifts with experimental data, a definitive assignment of the resonance signals can be made.

For example, in the analysis of related Schiff base derivatives, ¹H and ¹³C NMR spectra were used to validate the molecular structure. dntb.gov.ua Similar computational approaches for this compound would involve optimizing the geometry and then calculating the NMR shielding tensors to predict the chemical shifts.

UV-Visible Spectral Simulations

Time-dependent DFT (TD-DFT) is the primary method for simulating the UV-Visible absorption spectra of molecules like this compound. mdpi.com These simulations provide information about the electronic transitions, including their energies and oscillator strengths. The calculations can be performed for the molecule in the gas phase and in different solvents to understand the effect of the environment on the electronic properties. mdpi.com

The simulated spectra are compared with experimental UV-Vis spectra to validate the computational model and to gain a deeper understanding of the electronic structure. The HOMO-LUMO energy gap, which is related to the maximum absorption wavelength, can also be determined from these calculations. dergipark.org.trresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule. dergipark.org.trdergipark.org.tr It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding the molecule's reactivity and intermolecular interactions. dergipark.org.tr The MEP map is typically colored to represent different potential values, with red indicating electron-rich regions (nucleophilic) and blue indicating electron-poor regions (electrophilic). dergipark.org.tr For this compound, the MEP map would reveal the influence of the electronegative bromine and oxygen atoms and the nitrogen atoms in the pyrimidine ring on the charge distribution. dergipark.org.tr

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound can be investigated computationally. These properties are of interest for applications in optoelectronics. mdpi.com Calculations of the first-order hyperpolarizability (β) are used to predict the NLO activity of a molecule. ijesit.com A high value of β suggests that the material may exhibit significant NLO effects. The intramolecular charge transfer, often inferred from the HOMO-LUMO energy gap, plays a crucial role in determining the NLO response. ijesit.comresearchgate.net The interest in organic materials for NLO applications is growing due to their ease of synthesis and low loss. nih.gov

Thermodynamic Property Calculations at Varied Temperatures

Computational chemistry allows for the calculation of various thermodynamic properties of this compound, such as heat capacity (Cp), entropy (S), and enthalpy (H), over a range of temperatures. researchgate.net These properties are typically calculated using the harmonic frequencies obtained from DFT calculations. researchgate.net The results of these calculations show how the thermodynamic functions change with temperature, providing valuable data for understanding the molecule's behavior under different thermal conditions. researchgate.net

Table 2: Calculated Thermodynamic Properties for a Related Compound (3-Bromo-2-hydroxypyridine) at Different Temperatures

| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

|---|---|---|---|

| 100 | 10.1 | 59.2 | 0.7 |

| 200 | 16.5 | 67.8 | 2.1 |

| 298.15 | 23.0 | 75.3 | 4.1 |

| 400 | 29.1 | 82.9 | 6.8 |

| 500 | 34.0 | 90.1 | 10.0 |

| 600 | 37.9 | 96.7 | 13.6 |

| 700 | 40.9 | 102.8 | 17.5 |

| 800 | 43.3 | 108.4 | 21.7 |

| 900 | 45.3 | 113.5 | 26.1 |

| 1000 | 46.9 | 118.2 | 30.7 |

Data from a study on 3-Bromo-2-hydroxypyridine (B31989). researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding

The crystal structure and intermolecular interactions of this compound are significantly influenced by hydrogen bonding. nih.gov The presence of both a hydroxyl group (a hydrogen bond donor) and nitrogen atoms in the pyrimidine ring (hydrogen bond acceptors) allows for the formation of hydrogen-bonded networks. Computational studies can be used to analyze the strength and geometry of these hydrogen bonds. For instance, in a related compound, (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, the crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds. nih.gov Similarly, the study of the 3-bromo-2-hydroxypyridine dimer showed a significant interaction energy due to the formation of double hydrogen bonds. mdpi.com The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Derivatization and Functionalization Strategies Utilizing 5 Bromo 2 Hydroxypyrimidine

Synthesis of Pyrimidine (B1678525) Derivatives with Enhanced Functionality

5-Bromo-2-hydroxypyrimidine (B17364) is a versatile chemical building block used in the synthesis of more complex molecules. Its structure, featuring a bromine atom and a hydroxyl group on a pyrimidine ring, allows for a variety of chemical modifications. These modifications can be used to create new compounds with specific, enhanced functionalities.

The hydroxyl group can be replaced by other chemical groups, a common first step in many synthetic pathways. This creates a more reactive site on the molecule, enabling a wide range of subsequent reactions. These reactions can introduce diverse functional groups, such as amines, ethers, and thioethers.

The bromine atom is also a key site for chemical modification. It can participate in various cross-coupling reactions, which are powerful tools for forming new chemical bonds. These reactions allow for the attachment of different molecular fragments, significantly increasing the complexity and diversity of the resulting pyrimidine derivatives.

Preparation of Key Halogenated Pyrimidine Intermediates

A crucial step in the functionalization of this compound is the conversion of its hydroxyl group into a halogen, such as chlorine or fluorine. This creates highly reactive intermediates that are essential for the synthesis of many complex molecules.

The conversion of this compound to 5-Bromo-2-chloropyrimidine (B32469) is a common and important transformation. echemi.com This is typically achieved by treating the starting material with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). echemi.comgoogle.com The reaction is often heated to reflux, and a catalyst such as N,N-dimethylaniline may be added to improve the reaction rate. echemi.comgoogle.com

Alternative methods have been developed to optimize this process. One such method employs a phase-transfer catalyst, such as cetyltrimethylammonium chloride, in the presence of hydrochloric acid and N,N-dimethylformamide (DMF). chemicalbook.com This approach can be performed at a lower temperature of 40°C. chemicalbook.com Another one-step method starts from 2-hydroxypyrimidine (B189755), which is first brominated using hydrobromic acid and hydrogen peroxide, and then chlorinated in the same reaction vessel with phosphorus oxychloride and an organic amine. patsnap.com

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| This compound | POCl₃, N,N-dimethylaniline | Reflux, 3h | 61.41 | echemi.com |

| This compound | HCl, cetyltrimethylammonium chloride, DMF | 40°C, 12h | 91 | chemicalbook.com |

| 2-Hydroxypyrimidine | HBr, H₂O₂, then POCl₃, organic amine | 30-100°C (bromination), then reflux (chlorination) | Not specified | patsnap.com |

Table of different synthesis methods for 5-Bromo-2-chloropyrimidine

The synthesis of 5-Bromo-2-fluoropyrimidine (B1268855) from this compound typically involves a two-step process. First, the hydroxyl group is converted to a chloro group as described previously. The resulting 5-Bromo-2-chloropyrimidine is then subjected to a halogen exchange (HALEX) reaction. google.com

In the HALEX reaction, the 2-chloro substituent is replaced by a fluorine atom using a fluoride (B91410) source such as potassium fluoride or cesium fluoride. The reaction often requires high temperatures and is carried out in a high-boiling point solvent like sulfolane. A patent describes a method where this compound is first reacted with phosphorus oxychloride and triethylamine, followed by treatment with a fluorine reagent at low temperature to yield 5-bromo-2-fluoropyrimidine with a high yield of 91%. google.com

Synthesis of 5-Bromo-2-chloropyrimidine

Formation of Nucleoside Analogues

This compound is a valuable starting material for the synthesis of nucleoside analogues, which are molecules that mimic natural nucleosides and are of interest in pharmaceutical research. nih.gov The synthesis of these analogues involves attaching a sugar molecule to the pyrimidine base, a process known as glycosylation. nih.gov

A common method for glycosylation is the Vorbrüggen reaction, where a silylated derivative of this compound is reacted with a protected sugar in the presence of a Lewis acid catalyst. nih.gov Following glycosylation, the protecting groups on the sugar and the pyrimidine can be removed or modified. The bromine atom at the 5-position can also be further functionalized to create a wider variety of nucleoside analogues. nih.gov

Synthesis of Complex Heterocyclic Systems using this compound as a Building Block

The reactivity of this compound makes it a useful building block for constructing more complex heterocyclic systems, including fused pyrimidine rings. The bromine atom allows for the use of this compound in various transition metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling can be used to introduce a side chain that can then undergo an intramolecular cyclization to form a new ring fused to the pyrimidine core. This strategy has been used to synthesize compounds like thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines.

Exploration of Biological Activities of 5 Bromo 2 Hydroxypyrimidine and Its Derivatives

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Derivatives of 5-Bromo-2-hydroxypyrimidine (B17364) have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacteria and fungi. The presence of the pyrimidine (B1678525) core, a fundamental component of nucleic acids, along with the halogen and hydroxyl substitutions, is believed to contribute to their ability to interfere with microbial processes. nih.gov

Antibacterial Activity:

Research has shown that pyrimidine derivatives can exhibit broad-spectrum antibacterial activity. For instance, certain synthesized pyrimidine derivatives have shown significant activity against various bacterial strains. nih.gov One study highlighted that derivatives of 2,4-diamino-5-bromo-6-hydroxypyrimidine displayed antibacterial activity comparable to the standard drug chloramphenicol (B1208). ekb.egekb.eg Specifically, compounds incorporating a benzofuran (B130515) moiety linked to the brominated pyrimidine core have shown considerable antibacterial effects against Bacillus subtilis and Pseudomonas aeruginosa. nih.gov Furthermore, some novel benzoylurea (B1208200) derivatives incorporating a 5-bromo-2-chloropyrimidin-4-yl)thio moiety have demonstrated antibacterial potential. nih.gov

Antifungal Activity:

In the realm of antifungal research, derivatives of this compound have also shown promise. Studies have reported that pyrimidine derivatives possess broad-spectrum antifungal activity. nih.gov A series of 2,4-diamino-6-substituted anilinomethyl-6,7-dihydro-8H-pyrimido[4,5-b] scialert.netthiazine derivatives, synthesized from 2,4-diamino-5-bromo-6-hydroxypyrimidine, exhibited antifungal activity comparable to terbinafine. ekb.egekb.eg Additionally, novel pyrimidine derivatives containing an amide moiety have been synthesized and tested for their in vitro antifungal activities against various plant pathogenic fungi. frontiersin.orgfrontiersin.org One particular compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, displayed excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. frontiersin.orgfrontiersin.org

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Type | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 2,4-diamino-6-substituted anilinomethyl-6,7-dihydro-8H-pyrimido[4,5-b] scialert.netthiazine | Bacteria & Fungi | Activity comparable to chloramphenicol and terbinafine | ekb.egekb.eg |

| 4-(5-Bromo-1-benzofuran-2-yl)-6-(substituted phenyl)-pyrimidine-2-ol/thiol | B. subtilis, P. aeruginosa, A. niger, C. albicans | Significant antibacterial and antifungal activity | nih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | Excellent antifungal activity (EC50 = 10.5 μg/ml) | frontiersin.orgfrontiersin.org |

| Benzoylurea derivatives with a (5-bromo-2-chloropyrimidin-4-yl)thio moiety | Rhizoctonia solani | Good antifungal activity (EC50 values of 6.72 and 5.21 μg/mL for compounds 4j and 4l) | nih.gov |

Antiviral Activity Studies

The investigation into the antiviral properties of this compound and its derivatives has revealed their potential to combat various viral infections. The structural similarity of the pyrimidine core to the nucleobases found in DNA and RNA makes these compounds candidates for interfering with viral replication processes. nih.govresearchgate.net

One area of focus has been on derivatives of 5-bromouracil (B15302), a closely related compound, which can act as an antimetabolite and be incorporated into DNA, leading to mutations. t3db.ca The deoxyriboside derivative, 5-bromo-2'-deoxyuridine (B1667946), has been investigated for its therapeutic potential. t3db.ca

Research has demonstrated that specific derivatives, such as 5-bromo (or chloro)-6-azido-5,6-dihydro-2'-deoxyuridine, exhibit a broad spectrum of anti-herpes activity against viruses including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV). nih.gov

Furthermore, quantum-chemical studies on a series of 3',5'-esters of 5-bromo-2'-deoxyuridine with amino acids or peptides have been conducted to understand the structural features that contribute to their antiviral activity. researchgate.net These studies suggest that the lipophilicity of the esters is a determining factor for their effectiveness as potential prodrugs of the parent 5-bromonucleoside. researchgate.net

Table 2: Antiviral Activity of Selected this compound Derivatives

| Derivative | Target Virus | Key Finding | Reference |

|---|---|---|---|

| 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine | HSV-1, HSV-2, HCMV, VZV | Broad spectrum of anti-herpes activity. | nih.gov |

| 3',5'-esters of 5-bromo-2'-deoxyuridine | General antiviral | Lipophilicity is a key factor for prodrug efficacy. | researchgate.net |

Anticancer Activity Research of this compound Derivatives

Derivatives of this compound have emerged as a promising class of compounds in the field of anticancer research. ekb.eg The pyrimidine scaffold is a key component of many existing anticancer drugs, and modifications such as the introduction of a bromine atom can enhance the cytotoxic effects against cancer cell lines. ekb.eg

Studies have shown that certain derivatives of 5-bromo-2-hydroxypyridine (B85227) exhibit significant anticancer activity. The mechanism of action is thought to involve the inhibition of enzymes crucial for cancer cell proliferation, such as thymidylate synthase, which is involved in DNA synthesis.

In one notable study, various bromo-pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against several tumor cell lines, including HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia). The results indicated that some derivatives exhibited potent inhibitory activity against Bcr/Abl tyrosine kinase, a key target in cancer therapy. Another study reported on fused pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showing anticancer activity against breast and liver cancer cell lines. ekb.eg

Table 3: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cell Line(s) | Mechanism of Action/Target | Reference |

|---|---|---|---|

| Novel this compound derivatives | Cancer cell lines | Enhanced binding affinity to target proteins | |

| Bromo-pyrimidine derivatives | K562, A549, HCT116 | Bcr/Abl tyrosine kinase inhibition, Apoptosis induction, Cell cycle arrest | |

| Fused pyrazolo[1,5-a]pyrimidine | Breast (MCF-7) and Liver (HEPG-2) cancer | Not specified | ekb.eg |

| Reduced aminopyrido[3,2-d]pyrimidines | Four different cell lines | Inhibition of recombinant human dihydrofolate reductase (rhDHFR) | ekb.eg |

Enzyme Interaction Studies

Interaction with Cytosine Deaminase and Uracil (B121893) Formation

This compound, which exists in equilibrium with its tautomeric form 5-bromo-2-pyrimidinone, has been shown to interact with the enzyme cytosine deaminase. nih.gov This enzyme is crucial in the deamination of cytosine to uracil. nih.gov Studies have demonstrated that 5-bromo-2-pyrimidinone is an inhibitor of yeast cytosine deaminase. nih.gov

In an aqueous solution at neutral pH, 5-bromo-2-pyrimidinone exists in three forms: the anion, the parent compound, and the covalent hydrate (B1144303). nih.gov Research has indicated that both the parent compound and its covalent hydrate inhibit the enzyme, with the hydrate form being a more potent inhibitor. nih.gov Interestingly, while the enzyme's presence shifts the equilibrium towards the hydrate form, cytosine deaminase itself does not catalyze the hydration process. nih.gov The interaction of such pyrimidine analogs with cytosine deaminase is significant as this enzyme is a target in gene therapy strategies for cancer, where it can convert a non-toxic prodrug into a cytotoxic agent. The formation of uracil from cytosine is a natural process, and the introduction of analogs like 5-bromouracil can interfere with normal DNA replication and repair mechanisms. t3db.canih.gov

Molecular Docking and Receptor Binding Affinity Studies

Prediction of Binding Orientations and Affinities

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uadntb.gov.ua These studies are instrumental in understanding the binding modes and affinities of this compound derivatives with their biological targets.

For instance, molecular docking studies have been performed on derivatives of this compound to investigate their interactions with key enzymes. These studies have revealed strong binding affinities with enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase. The bromine atom and hydroxyl group on the pyrimidine ring can significantly influence the binding affinity and specificity of these compounds.

In the context of anticancer activity, docking studies of bromo-pyrimidine derivatives with Bcr/Abl kinase have helped to rationalize their potent inhibitory activity. Similarly, for antimicrobial applications, docking studies have been used to understand the interaction of pyrimidine derivatives with microbial enzymes. For example, the docking of Schiff base derivatives of 5-bromosalicylaldehyde (B98134) and sulfadiazine (B1682646) has been conducted to explore their binding modes within the active sites of target proteins. dntb.gov.ua Furthermore, in the development of endothelin receptor antagonists, molecular docking has been crucial in understanding the structure-activity relationships of pyrimidine derivatives, where a 5-bromo substituent was found to improve affinity for the ETA receptor. acs.org

Potential as Bromodomain Inhibitors

While direct research on this compound as a bromodomain inhibitor is not extensively documented in publicly available literature, the pyrimidine scaffold is a recognized and significant structure in the development of epigenetic modulators, including inhibitors of bromodomains. ijsat.orgijsat.org The structural characteristics of this compound—a heterocyclic aromatic ring with strategically placed hydrogen bond donors and acceptors, along with a halogen atom—suggest its potential as a foundational structure for the design of novel bromodomain inhibitors.

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. The development of small molecule inhibitors that can disrupt this interaction is a key area of research, particularly in oncology. nih.gov The core of many successful bromodomain inhibitors contains a heterocyclic system that mimics the acetylated lysine side chain, fitting into the binding pocket of the bromodomain. mdpi.com

The pyrimidine ring, being a key component of nucleic acids, is a "privileged scaffold" in medicinal chemistry, known for its ability to form hydrogen bonds and π-π stacking interactions with biological targets. ijsat.org Various derivatives of pyrimidine have been explored as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).

For instance, studies on thieno[3,2-d]pyrimidine (B1254671) derivatives have led to the discovery of potent dual inhibitors of PI3Kδ and BRD4. acs.orgnih.gov One such compound, 10b , demonstrated excellent inhibitory activity against BRD4-BD1 with an IC₅₀ of 19 ± 1 nM. nih.gov This highlights the suitability of the pyrimidine core for targeting the acetyl-lysine binding pocket of bromodomains.

Furthermore, acs.orgresearchgate.netekb.egtriazolo[1,5-a]pyrimidine derivatives have been identified as a new class of BRD4 inhibitors. researchgate.net The compound WS-722 from this series was found to inhibit both the first (BD1) and second (BD2) bromodomains of BRD4 with IC₅₀ values of 2.15 µM and 4.36 µM, respectively. Molecular docking studies revealed that the inhibitor occupies the acetyl-lysine binding cavity and forms a critical hydrogen bond with the asparagine 140 residue, a key interaction for many bromodomain inhibitors. researchgate.net

The 2,4,5-trisubstituted pyrimidine scaffold has also been investigated for developing selective inhibitors of cyclin-dependent kinase 9 (CDK9), with some analogs showing activity against bromodomains. The electronic and steric properties of substituents at the C-5 position of the pyrimidine ring, where the bromine atom is located in this compound, were found to be crucial for potency and selectivity. cardiff.ac.uk

Given these examples, this compound possesses key features that could be exploited for the design of bromodomain inhibitors:

The 2-hydroxypyrimidine (B189755) core can act as a bioisostere for the acetylated lysine, with the hydroxyl group and ring nitrogens participating in hydrogen bonding interactions within the bromodomain binding pocket.

The 5-bromo substituent offers a vector for further chemical modification. The bromine atom can be replaced or used in cross-coupling reactions to introduce larger, more complex side chains that can interact with other regions of the binding pocket to enhance potency and selectivity.

While no specific inhibitory data for this compound exists, the collective findings for related pyrimidine-based compounds strongly support its potential as a valuable starting point for the development of new and effective bromodomain inhibitors.

Research Findings on Related Pyrimidine-Based Bromodomain Inhibitors

| Compound ID | Scaffold | Target Bromodomain | IC₅₀ | Reference |

| 10b | Thieno[3,2-d]pyrimidine | BRD4-BD1 | 19 ± 1 nM | nih.gov |

| WS-722 | acs.orgresearchgate.netekb.egtriazolo[1,5-a]pyrimidine | BRD4-BD1 | 2.15 µM | researchgate.net |

| WS-722 | acs.orgresearchgate.netekb.egtriazolo[1,5-a]pyrimidine | BRD4-BD2 | 4.36 µM | researchgate.net |

Applications of 5 Bromo 2 Hydroxypyrimidine in Specialized Chemical Syntheses

Pharmaceutical Intermediate Synthesis and Drug Development

5-Bromo-2-hydroxypyrimidine (B17364) is a recognized building block in organic and medicinal chemistry, with its derivatives being fundamental to the synthesis of complex bioactive molecules. The pyrimidine (B1678525) scaffold itself is of great interest to medicinal chemists due to its presence in a wide array of therapeutic agents.

Precursor for Neurological Disorder Therapeutics

The pyrimidine nucleus is a core structure in many compounds active in the central nervous system (CNS). While pyrimidine derivatives are explored for their potential in treating neurological disorders, specific, direct applications of this compound as a precursor for neurological disorder therapeutics are not extensively detailed in available research. However, the broader class of pyrimidine-based compounds has been investigated for conditions such as chronic inflammation, which is an underlying factor in many neurodegenerative diseases. For instance, Receptor-interacting protein kinase 1 (RIPK1), a key regulator of inflammation and cell death, has been a target for pyrimidine-based inhibitors. nih.gov The synthesis of such complex inhibitors often relies on functionalized heterocyclic intermediates, a role that this compound and its derivatives can fulfill.

Building Block for Anti-inflammatory Agents

Pyrimidine derivatives are well-documented for their anti-inflammatory properties, often exerting their effects by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. rsc.org Halogenated pyrimidines are common starting materials in the synthesis of these agents. For example, the synthesis of potent anti-inflammatory pyrimidine derivatives has been achieved through multi-step reactions starting from precursors like 5-bromo-2,4-dichloropyrimidine. nih.gov this compound can be readily converted to this dichlorinated intermediate, highlighting its indirect but crucial role as a foundational material in the development of novel anti-inflammatory drug candidates. chemicalbook.com A review of recent developments has underscored that a large number of pyrimidine derivatives exhibit potent anti-inflammatory effects, with detailed structure-activity relationship (SAR) studies guiding the design of new therapeutic agents. rsc.org

Role in DGAT1 Inhibitor Development

Inhibition of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a promising strategy for treating obesity and type 2 diabetes. nih.gov While some research points to the use of 5-bromo-2-hydroxypyridine in synthesizing DGAT1 inhibitors, the closely related pyrimidine core is also of significant interest. nih.gov Specifically, 5-hydroxypyrimidine-2-carboxylic acid has been identified as a critical intermediate in the preparation of DGAT1 inhibitors. google.comgoogle.com A patented synthesis route to this intermediate starts from 5-bromo-2-cyanopyrimidine, a compound structurally analogous to this compound. The synthesis involves converting the bromo-cyanopyrimidine to a benzyloxy derivative, followed by hydrolysis to yield the target carboxylic acid. google.comgoogle.com This pathway underscores the utility of the 5-bromopyrimidine (B23866) framework in accessing complex molecules for metabolic disease research.

Applications in Agrochemical Development

The utility of this compound extends into the agrochemical sector, primarily through its conversion to other reactive intermediates. Its derivative, 5-Bromo-2-chloropyrimidine (B32469), is a versatile building block used in the synthesis of pesticides and herbicides. The presence of two different halogen atoms on the pyrimidine ring in this derivative allows for selective, stepwise reactions, enabling the construction of complex agrochemical products designed for crop protection and yield enhancement. Furthermore, 5-halogenated pyrimidine derivatives in general have been noted for their significant biochemical activities, making them valuable intermediates for a broad range of agricultural chemicals. google.com

Utilization in Materials Science for Functional Material Synthesis

Beyond biological applications, this compound finds use in the realm of materials science. Its derivative, 5-Bromo-2-chloropyrimidine, serves as an intermediate in the synthesis of materials for advanced electronics. A notable application is in the creation of thermally activated delayed fluorescence (TADF) emitters, which are used in the manufacturing of Organic Light-Emitting Diodes (OLEDs). The specific electronic properties conferred by the substituted pyrimidine structure are crucial for the performance of these high-tech materials. The halogenated nature of these intermediates is also valuable in synthesizing novel polymers and coatings with potentially enhanced durability and chemical resistance. netascientific.com

Broader Significance as a Versatile Building Block in Organic Synthesis

This compound is a highly versatile chemical intermediate, prized for its ability to be transformed into a variety of other useful building blocks. archivemarketresearch.com Its synthetic utility is primarily centered on the reactivity of its two functional groups: the hydroxyl group and the bromine atom.

The hydroxyl group can be readily replaced, most commonly with a chlorine atom, to produce 5-Bromo-2-chloropyrimidine. This transformation is typically achieved using reagents like phosphorus oxychloride. chemicalbook.comgoogle.com The resulting chlorinated compound is itself a key intermediate in pharmaceutical and agrochemical synthesis. Similarly, the hydroxyl group can be converted to a fluoro group to yield 5-bromo-2-fluoropyrimidine (B1268855), another important synthetic precursor. google.com

The bromine atom on the pyrimidine ring provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. nih.gov This reactivity enables chemists to attach diverse molecular fragments to the pyrimidine core, building molecular complexity. The differential reactivity of the C-Br bond compared to the C-Cl bond in derivatives like 5-Bromo-2-chloropyrimidine allows for selective functionalization at the 5-position.

A one-step synthesis method has been developed to produce this compound from 2-hydroxypyrimidine (B189755) using hydrobromic acid and hydrogen peroxide, showcasing streamlined industrial processes. patsnap.com